5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a chlorine atom at the 5th position and a chloromethyl group at the 2nd position of the imidazo[1,2-a]pyridine ring. Its molecular formula is with a molecular weight of approximately 201.05 g/mol. The compound is recognized for its unique structure, which allows for diverse chemical reactivity and potential applications in synthetic chemistry and biological research.
5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is classified as an organic compound, specifically a halogenated nitrogen heterocycle. It falls under the category of pharmaceutical intermediates and has implications in medicinal chemistry due to its structural properties that may influence biological activity.
The synthesis of 5-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can be achieved through various methods, primarily involving halogenation reactions and condensation processes. One notable synthetic route involves the chlorination of 3-methylpyridine in the presence of an organic solvent and an acid buffering agent, followed by the introduction of a chloromethyl group via a chloromethylation reaction.
The molecular structure of 5-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine features:
This structural arrangement contributes to its potential interactions in biological systems and chemical reactivity.
5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. For instance, when reacting with amines, solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often employed to facilitate solubility and reactivity.
5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has several scientific applications:
Imidazo[1,2-a]pyridine represents a quintessential "privileged scaffold" in medicinal chemistry due to its exceptional versatility in drug design and broad therapeutic applicability. This fused 5-6 bicyclic heterocycle was first synthesized in the late 19th century, but its medicinal significance became apparent in the 1980s–1990s with the commercialization of landmark drugs. Zolpidem (Ambien®), an imidazo[1,2-a]pyridine derivative, revolutionized insomnia treatment through selective targeting of GABA_A receptors, while alpidem and zolimidine demonstrated clinical efficacy as anxiolytic and gastroprotective agents, respectively [4]. The scaffold’s rise to prominence stems from advantageous physicochemical properties: 1) Balanced lipophilicity and aqueous solubility enabling membrane permeability; 2) The ability to form hydrogen bonds via ring nitrogen atoms, enhancing target affinity; and 3) Metabolic stability imparted by the fused ring system [4] [9].
Table 1: Clinically Approved Drugs Featuring the Imidazo[1,2-a]pyridine Core
Drug Name | Therapeutic Area | Biological Target | Structural Features |
---|---|---|---|
Zolpidem | Insomnia | GABA_A receptor α1 subunit | 2-Methyl-6-methylimidazopyridine |
Alpidem | Anxiety (withdrawn) | Peripheral benzodiazepine receptor | N,N-Dipropylacetamide substitution |
Zolimidine | Gastroprotection | Unclear (cytoprotective) | 2-(Benzoylmethylthio) derivative |
Saripidem | Anxiolytic (investigational) | GABA_A receptor | 6-Chloro-2-phenylimidazopyridine |
Telacebec (Q203) | Tuberculosis (Phase II) | Mycobacterial cytochrome bcc | 2,3-Dimethyl-6-carboxamide variant |
The scaffold’s synthetic accessibility further cemented its status. Classical routes involve condensations of 2-aminopyridines with α-halo carbonyls, while modern methods employ multicomponent reactions, transition-metal-catalyzed couplings, and oxidative cyclizations, enabling rapid library generation [9]. This versatility facilitates scaffold hopping—replacing purines or benzimidazoles with imidazopyridine often improves potency and ADMET profiles. For instance, antiviral optimizations replaced benzimidazole cores with imidazo[1,2-a]pyridine to overcome pharmacokinetic limitations of earlier candidates [4]. The scaffold’s bioisosteric flexibility is evident in kinase inhibitors (e.g., ponatinib analogs) where it maintains critical H-bond interactions while modulating solubility [1] [6].
The strategic incorporation of chloromethyl and chloro substituents at the C2 and C5 positions of imidazo[1,2-a]pyridine dramatically enhances pharmacological potential. The 5-chloro group serves dual purposes: 1) It acts as a steric and electronic modulator, improving target complementarity; and 2) It reduces metabolic oxidation at the electron-rich pyridine ring, enhancing plasma stability [4]. Meanwhile, the 2-(chloromethyl) group (–CH₂Cl) is a versatile pharmacophore enabling three key medicinal chemistry strategies:
Covalent Targeting: The electrophilic chloromethyl group forms irreversible bonds with cysteine thiols in target proteins. This is exemplified by antiulcer agents where –CH₂Cl reacts with H⁺/K⁺-ATPase (proton pump), permanently inhibiting gastric acid secretion [7] [8]. Modifications balancing reactivity (e.g., adjusting aryl ring electronics) optimize inhibition kinetics.
Synthetic Handle for Elaboration: The chloromethyl group undergoes facile nucleophilic substitution (SN₂), enabling rapid generation of analogs. Key transformations include:
Table 2: Bioactive Derivatives Synthesized from 5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Derivative Structure | Synthetic Route | Therapeutic Application | Key Advantage |
---|---|---|---|
2-(Arylamino)methyl-5-chloro-IP | Nucleophilic substitution | Kinase inhibition (anticancer) | Enhanced solubility via polar amines |
2-(Azetidinyl)methyl-5-chloro-IP | Cyclic amine coupling | Gastric acid secretion inhibitors | Target specificity [7] |
2-(Morpholino)methyl-5-chloro-IP | Heterocyclic amine reaction | Antimycobacterial leads | Improved LogD and MIC values |
2-((1H-1,2,3-Triazolyl)methyl)-5-Cl-IP | Click chemistry | Antiviral screening hits | Metabolic stability |
2-(Phosphonate)-5-chloro-IP | Arbuzov reaction | Bone-targeting agents | Calcium chelation capability |
The specific compound 5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS: 250603-07-7; C₈H₇Cl₃N₂; MW: 237.52 g/mol) exemplifies these principles. Its crystalline hydrochloride salt (SMILES: Cl.ClC1=CC=CC2=NC(CCl)=CN12) facilitates synthetic handling [3] [5]. In gastric acid modulators, derivatives like 8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamides retain the 2-(chloromethyl) group for covalent action, while the 5-chloro position is substituted with heterocyclic amides (e.g., 3-hydroxyazetidine) to fine-tune target engagement and solubility [7]. Similarly, antitubercular IPAs (imidazo[1,2-a]pyridine amides) exploit the C5 chloro substituent to optimize penetration into mycobacterial membranes [2].
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: